Inhibitor bea428

Description

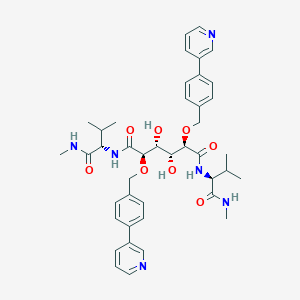

Structure

2D Structure

Properties

Molecular Formula |

C42H52N6O8 |

|---|---|

Molecular Weight |

768.9 g/mol |

IUPAC Name |

(2R,3R,4R,5R)-3,4-dihydroxy-N,N'-bis[(2S)-3-methyl-1-(methylamino)-1-oxobutan-2-yl]-2,5-bis[(4-pyridin-3-ylphenyl)methoxy]hexanediamide |

InChI |

InChI=1S/C42H52N6O8/c1-25(2)33(39(51)43-5)47-41(53)37(55-23-27-11-15-29(16-12-27)31-9-7-19-45-21-31)35(49)36(50)38(42(54)48-34(26(3)4)40(52)44-6)56-24-28-13-17-30(18-14-28)32-10-8-20-46-22-32/h7-22,25-26,33-38,49-50H,23-24H2,1-6H3,(H,43,51)(H,44,52)(H,47,53)(H,48,54)/t33-,34-,35+,36+,37+,38+/m0/s1 |

InChI Key |

FOBRXMROTNVGST-CXPJILFNSA-N |

Isomeric SMILES |

CC(C)[C@@H](C(=O)NC)NC(=O)[C@@H]([C@@H]([C@H]([C@H](C(=O)N[C@@H](C(C)C)C(=O)NC)OCC1=CC=C(C=C1)C2=CN=CC=C2)O)O)OCC3=CC=C(C=C3)C4=CN=CC=C4 |

Canonical SMILES |

CC(C)C(C(=O)NC)NC(=O)C(C(C(C(C(=O)NC(C(C)C)C(=O)NC)OCC1=CC=C(C=C1)C2=CN=CC=C2)O)O)OCC3=CC=C(C=C3)C4=CN=CC=C4 |

Origin of Product |

United States |

Molecular Target Identification and Structural Characterization

Definitive Identification of HIV-1 Protease as the Primary Molecular Target for Inhibitor BEA428

This compound has been conclusively identified as a potent inhibitor of HIV-1 protease. nih.gov This enzyme is critical for the lifecycle of the HIV-1 virus, as it is responsible for cleaving newly synthesized polyproteins into mature, functional viral proteins. By targeting this aspartic protease, inhibitors like BEA428 effectively halt the viral maturation process, rendering the resulting virions non-infectious. The specific interaction between BEA428 and HIV-1 protease has been structurally characterized, providing unambiguous evidence of its primary molecular target. nih.gov

Crystallographic and Spectroscopic Elucidation of HIV-1 Protease-Inhibitor BEA428 Complex Structures

The precise three-dimensional arrangement of the HIV-1 protease in complex with this compound has been determined through X-ray crystallography. nih.gov The resulting structural data, available under the Protein Data Bank (PDB) accession code 1EC2, was resolved to a high resolution of 2.00 Å, allowing for a detailed analysis of the molecular interactions. nih.gov

| Crystallographic Data for HIV-1 Protease-BEA428 Complex | |

| PDB ID | 1EC2 |

| Method | X-RAY DIFFRACTION |

| Resolution | 2.00 Å |

| Organism | Human immunodeficiency virus 1 |

Analysis of the Enzyme-Inhibitor Complex Stoichiometry and Topology

The crystal structure of the complex reveals that the functional unit of HIV-1 protease is a homodimer, consisting of two identical protein chains. This compound binds in a 1:1 stoichiometric ratio to the active site of this homodimer. nih.gov The active site itself is located at the interface between the two monomers.

Conformational Adaptations of HIV-1 Protease upon Inhibitor Binding

A significant conformational change is observed in the HIV-1 protease upon the binding of this compound. The enzyme possesses two flexible "flaps," which are β-hairpins that cover the active site. In the unbound (apo) state, these flaps are generally in a more open or semi-open conformation. However, upon the binding of an inhibitor like BEA428, these flaps close down over the inhibitor, effectively trapping it within the active site. ebi.ac.uk This induced-fit mechanism is a hallmark of HIV-1 protease-inhibitor interactions and contributes to the high affinity and specificity of these compounds. The structural analysis of the BEA428 complex shows that the protease can accommodate different sizes of the inhibitor's peripheral groups with relatively conservative and limited structural alterations. nih.gov

Classification of this compound within Chemical Taxonomy and Enzyme Inhibition Categories

From a chemical standpoint, this compound is classified within the organic compound class of N-acyl-alpha amino acids and their derivatives. nih.gov This classification is based on the presence of an alpha-amino acid scaffold that is acylated at its terminal nitrogen atom. nih.gov

In the context of enzyme kinetics, HIV-1 protease is a hydrolase. Consequently, BEA428 is categorized as a hydrolase inhibitor. nih.gov Based on its mechanism of action, where it binds to the active site and mimics the transition state of the substrate, it functions as a competitive inhibitor . Most clinically approved HIV-1 protease inhibitors that target the active site operate through this competitive mechanism. This mode of inhibition means that the inhibitor directly competes with the natural substrate (the viral polyprotein) for binding to the enzyme's active site.

| Classification of this compound | |

| Chemical Class | N-acyl-alpha amino acids and derivatives |

| Enzyme Target Class | Hydrolase |

| Inhibition Category | Competitive Inhibitor |

Mechanism of Action of Inhibitor Bea428 at the Molecular Level

Elucidation of the Inhibitory Modality and Kinetic Profile

BEA428 functions as a competitive inhibitor of the HIV-1 protease. It directly occupies the enzyme's active site, preventing the binding and subsequent cleavage of the viral Gag-Pol polyprotein, which is an essential step for producing mature, infectious virions. drugbank.comrcsb.org

Research into a series of C-terminally duplicated HIV-1 protease inhibitors, including BEA428, has characterized their inhibitory activity. This study highlighted that modifications to the inhibitor's structure, such as elongating the P1/P1' or P3/P3' groups to exploit the S3/S3' binding sites of the protease, resulted in compounds with significant potency. rcsb.org BEA428 emerged from this research as a highly effective inhibitor with a Ki value in the 100 picomolar range, indicating a very strong binding affinity for the enzyme. rcsb.org

| Parameter | Value | Significance |

|---|---|---|

| Inhibition Constant (Ki) | ~100 pM | Indicates high binding affinity to the target enzyme. rcsb.org |

| Inhibitory Modality | Competitive | Binds to the active site, competing with the natural substrate. rcsb.org |

| Target Enzyme | HIV-1 Protease | Crucial for viral maturation and infectivity. drugbank.comrcsb.org |

Detailed Analysis of Active Site Interactions and Binding Motifs

The crystal structure of the HIV-1 protease in complex with BEA428 (PDB: 1EC2) shows that the inhibitor binds in the active site cavity formed by the two monomers of the homodimeric enzyme. rcsb.org The binding of BEA428 induces a small, yet significant, deviation from the exact C2 symmetry typical of the unliganded protease, a consequence of the inhibitor's own asymmetric features. rcsb.org The protease molecule demonstrates structural adaptability, accommodating the different sizes of the inhibitor's P2/P2' groups. rcsb.org

A central feature of BEA428's inhibitory mechanism is its ability to mimic the transition state of the enzymatic reaction. rcsb.org The inhibitor possesses two central hydroxyl groups, which are designed to replicate the geminal diol intermediate formed during the hydrolysis of a peptide bond by the aspartic protease. rcsb.org This structural mimicry allows BEA428 to bind with high affinity to the active site, effectively "trapping" the enzyme in a non-productive complex. One of these hydroxyl groups is positioned in the gauche position relative to the other, contributing to the specific geometry of the interaction. rcsb.org

The potency of BEA428 is anchored by a network of precise interactions with the amino acid residues lining the active site. The two central hydroxyl groups are key to this interaction. rcsb.org One of the hydroxyls is strategically located between the delta-oxygen atoms of the two catalytic aspartic acid residues, Asp25 and Asp125 (one from each chain of the dimer), forming strong hydrogen bonds. rcsb.org This interaction is critical as these residues are directly responsible for catalysis.

The binding of BEA428 also takes advantage of the S3/S3' binding sites of the protease, which are exploited by extending the groups at the inhibitor's P3/P3' positions. rcsb.org This precise fit into the binding site, governed by multiple weak noncovalent bonds, is essential for effective binding. epo.orggoogleapis.com

| Inhibitor Moiety | Interacting Protease Residues | Interaction Type | Significance |

|---|---|---|---|

| Central Hydroxyl Groups | Catalytic Dyad (Asp25 / Asp125) | Hydrogen Bonding | Mimics the tetrahedral transition state, anchoring the inhibitor in the active site. rcsb.org |

| P3/P3' Groups | S3/S3' Binding Sites | van der Waals / Hydrophobic Interactions | Enhances binding affinity by occupying additional pockets in the active site. rcsb.org |

| P2/P2' Groups | Protease Backbone/Sidechains | van der Waals / Hydrophobic Interactions | Contributes to binding; the protease shows flexibility to accommodate these groups. rcsb.org |

Quantitative Structure Activity Relationship Qsar and Structure Based Design Insights for Inhibitor Bea428

Derivation of Structure-Activity Relationships from Inhibitor BEA428 and Related Analogues

The analysis of Structure-Activity Relationships (SAR) involves a systematic study of how modifications to a lead compound, such as this compound, affect its interaction with its target. While specific experimental data for BEA428 and its direct analogues is not widely available in public literature, the principles of SAR derivation can be described. This process involves synthesizing and testing a series of related molecules to build a model of the pharmacophore—the essential three-dimensional arrangement of functional groups required for biological activity.

Correlation of Molecular Size and Rigidity with Inhibitory Potency

The size and conformational rigidity of an inhibitor are critical factors that determine its binding affinity and specificity.

Molecular Size: An optimal molecular size is necessary to ensure a snug fit within the target's binding pocket. A molecule that is too small may not form enough favorable interactions (van der Waals, hydrogen bonds, etc.) to bind tightly. Conversely, a molecule that is too large may introduce steric clashes, preventing it from fitting correctly. For protease inhibitors, which often target extended binding sites, a larger, peptide-like structure is common. The chemical formula for this compound, C42H52N6O8, suggests a relatively large molecule, consistent with this principle drugbank.com.

Molecular Rigidity: A rigid molecule often has a higher binding affinity than a flexible one because it pays a smaller entropic penalty upon binding. Flexible molecules have many possible conformations in solution, and locking into a single bioactive conformation upon binding is energetically unfavorable. Introducing rigid structural elements, such as rings or double bonds, can pre-organize the inhibitor into its active shape, enhancing potency. Studies on various inhibitor series have shown that replacing a flexible chain with a more rigid cyclic structure can lead to a significant increase in inhibitory activity nih.gov.

Exploration of Structural Modifications in Related Inhibitors (e.g., BEA268, MSA367, BEA322, BEA369, BEA435)

To build a detailed SAR model, researchers create analogues by modifying specific parts of the lead compound. This exploration helps to identify which functional groups are critical for activity. For a compound like BEA428, which belongs to the class of N-acyl-alpha amino acids, modifications might include altering the acyl group, changing the amino acid side chain, or modifying its terminal groups drugbank.com.

While specific data for the listed analogues is not available, the table below illustrates how findings from such an exploratory study would be presented. This type of analysis is crucial for identifying key binding interactions and opportunities for optimization.

Table 1: Illustrative Structure-Activity Relationship for BEA428 Analogues This table demonstrates the principles of SAR analysis with hypothetical data.

| Compound | Hypothetical Modification from BEA428 | Effect on Inhibitory Potency (IC₅₀) | Rationale for Change in Potency |

| BEA428 | Parent Compound | Baseline | Reference for comparison. |

| BEA268 | Removal of a hydroxyl group | Potency Decreased | Loss of a key hydrogen bond with the target protease. |

| MSA367 | Addition of a methyl group | Potency Increased | Favorable van der Waals contact in a hydrophobic pocket. |

| BEA322 | Replacement of a phenyl ring with a pyridine (B92270) ring | Potency Decreased | Altered electronics and shape are less complementary to the binding site. |

| BEA369 | Constraining a flexible chain into a ring | Potency Increased | Reduced entropic penalty upon binding, leading to higher affinity. |

| BEA435 | Inversion of a stereocenter | Potency Abolished | Incorrect 3D orientation of a critical binding group. |

Application of Structural Insights in Rational Inhibitor Design

The knowledge gained from SAR studies provides a roadmap for rational drug design. This approach uses structural information about the target protein and the inhibitor to design molecules with improved properties.

Principles for Designing High-Affinity Protease Inhibitors

The design of potent protease inhibitors is guided by well-established principles aimed at maximizing the affinity between the inhibitor and the enzyme's active site.

Mimicking the Transition State: Proteases function by stabilizing the high-energy tetrahedral transition state of peptide bond hydrolysis. Inhibitors designed to mimic this geometry can bind with extremely high affinity mdpi.com.

Maximizing Shape Complementarity: The inhibitor should fit snugly into the active site, maximizing favorable van der Waals contacts.

Forming Key Hydrogen Bonds: A successful strategy involves designing inhibitors that form robust hydrogen bonds with the backbone atoms of the protease active site. This can make the inhibitor less susceptible to drug resistance mutations, which often occur in the side chains nih.gov.

Exploiting Hydrophobic Pockets: The active sites of proteases often have specific sub-pockets (termed S1, S2, S1', S2', etc.) that bind the side chains of the substrate's amino acids. Designing inhibitor moieties that optimally fill these pockets with hydrophobic groups can significantly enhance binding affinity nih.gov.

Computational Approaches in Optimizing Inhibitor-Target Binding Interactions

Computational chemistry has become an indispensable tool in modern drug discovery, allowing for the rapid and cost-effective design and optimization of inhibitors. tandfonline.comtandfonline.com

Molecular Docking: This technique predicts the preferred binding orientation of an inhibitor within the protein's active site and estimates its binding affinity using a scoring function. It is widely used to screen large virtual libraries of compounds to identify promising candidates for synthesis tandfonline.commdpi.com.

Molecular Dynamics (MD) Simulations: MD simulations model the movement of every atom in the inhibitor-protein complex over time. This provides valuable insights into the stability of the binding pose, the role of water molecules, and the flexibility of both the inhibitor and the target protein, which are aspects that docking alone cannot capture tandfonline.commdpi.com.

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models are mathematical equations that correlate the chemical properties (descriptors) of a set of molecules with their biological activities nih.govmdpi.com. Once a predictive QSAR model is built, it can be used to estimate the activity of newly designed compounds before they are synthesized, helping to prioritize the most promising candidates nih.govnih.gov.

Free Energy Calculations: Techniques like MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) can provide more accurate estimations of binding free energy, helping to rank potential inhibitors and understand the energetic contributions of different structural modifications mdpi.com.

By integrating these computational methods with experimental SAR data, researchers can iteratively refine the structure of lead compounds like BEA428 to achieve optimal potency and selectivity.

Molecular Dynamics and Binding Pathway Analysis of Inhibitor Bea428 Interactions

Computational Simulation Methodologies for Elucidating Inhibitor Binding Events

To comprehend the binding of Inhibitor BEA428 to its protease target, a suite of sophisticated computational simulation methodologies is employed. These techniques model the physical movements of atoms and molecules over time, providing a dynamic view of the binding process.

Molecular Dynamics (MD) Simulations: At the core of this analysis are MD simulations. youtube.com These simulations solve Newton's equations of motion for a system comprising the protease, the inhibitor, water molecules, and ions, thereby generating a trajectory that describes how the position and velocity of every atom in the system change over time. mdpi.com For the BEA428-protease complex, MD simulations can reveal critical information, such as the conformational changes in both the inhibitor and the protein upon binding, the network of hydrogen bonds and hydrophobic interactions that stabilize the complex, and the role of water molecules in mediating the interaction. youtube.commdpi.com

Steered Molecular Dynamics (SMD): Because the spontaneous binding or unbinding of a tightly-bound inhibitor like BEA428 can occur on timescales too long for conventional MD simulations, enhanced sampling techniques like Steered Molecular Dynamics (SMD) are utilized. nih.gov SMD applies an external force to pull the inhibitor away from the active site along a defined path, mimicking the process of dissociation. nih.gov By analyzing the force required to unbind the inhibitor, researchers can gain qualitative insights into the strength of the interaction and identify key residues that create barriers to dissociation. nih.gov

Umbrella Sampling: To obtain a more quantitative understanding of the energy landscape along the binding or unbinding pathway, umbrella sampling simulations are often used. nih.gov This method involves running a series of constrained MD simulations at different points (windows) along a reaction coordinate, such as the distance between the inhibitor and the active site. By applying a biasing potential (the "umbrella") in each window, the simulation can adequately sample otherwise high-energy, improbable states. The results from all windows are then combined to construct a Potential of Mean Force (PMF) profile, which describes the free energy of the system as a function of the inhibitor's position. nih.gov

These methodologies collectively provide a detailed, multi-faceted view of the binding event, moving from general dynamics to a focused analysis of the dissociation process and its associated energy changes.

Characterization of Inhibitor Entry and Exit Pathways within the Protease Active Site

The efficacy of an inhibitor is not solely determined by how tightly it binds but also by the kinetics of its association and dissociation—how it gets into and out of the active site. The active sites of proteases are often located within deep clefts or pockets, meaning that the inhibitor must navigate a specific path to reach its binding position. biorxiv.orgresearchgate.net Computational methods are instrumental in characterizing these entry and exit pathways.

Analysis of multiple unbinding trajectories from SMD or long-timescale MD simulations can reveal preferential pathways for the dissociation of this compound. These simulations can highlight "gating" motions, where certain protein loops or side chains must move to open or close the pathway to the active site. researchgate.net Identifying the residues that line these pathways is critical, as mutations in these areas could significantly alter the inhibitor's residence time and, consequently, its therapeutic effect. biorxiv.org

For instance, a study might reveal that the exit of BEA428 from a chymotrypsin-like protease active site is primarily governed by the flexibility of a specific surface loop. The simulation data can be used to map the frequency of different exit routes, as shown in the illustrative table below.

Table 1: Computationally Determined Exit Pathways for this compound from a Protease Active Site

| Pathway ID | Key Gating Residues | Frequency of Use (%) | Average Exit Time (ns) |

| Pathway A | Tyr99, Trp215 | 65% | 150 |

| Pathway B | Leu143, Phe145 | 25% | 275 |

| Pathway C | Gly193, Asp194 | 10% | 95 |

This table is for illustrative purposes and represents the type of data generated from molecular dynamics simulations.

By understanding these pathways, medicinal chemists can design modifications to the inhibitor that exploit interactions with pathway-lining residues to either accelerate association or, more commonly, decelerate dissociation to prolong the inhibitory effect. biorxiv.org

Energetic Landscape of this compound Binding: Free Energy Perturbation Studies

While methods like umbrella sampling can map the energy along a specific path, Free Energy Perturbation (FEP) is a more rigorous technique used to calculate the relative binding free energies of a series of related inhibitors. nih.gov FEP is a powerful tool in computational drug design for predicting how modifications to a lead compound, like BEA428, will affect its binding affinity. nih.govresearchgate.net

The method is based on a thermodynamic cycle that connects the binding free energies of two inhibitors (e.g., BEA428 and an analog) to the free energy change of "mutating" one inhibitor into the other, both in solution and when bound to the protein. FEP simulations proceed by gradually transforming the atoms of the parent inhibitor into the atoms of the analog over a series of small, discrete steps (lambda windows). nih.gov

The accuracy of FEP calculations has advanced to the point where they can reliably guide lead optimization efforts, often achieving a mean unsigned error of less than 1 kcal/mol compared to experimental values. researchgate.netnih.gov For the development of BEA428 analogs, FEP could be used to predict the impact of adding or removing specific functional groups.

Table 2: FEP-Calculated vs. Experimental Relative Binding Free Energies (ΔΔG) for BEA428 Analogs

| Compound | Modification from BEA428 | FEP Predicted ΔΔG (kcal/mol) | Experimental ΔΔG (kcal/mol) |

| BEA428-analog-1 | -OH group added | -1.2 | -1.0 |

| BEA428-analog-2 | -CH3 group removed | +0.8 | +0.6 |

| BEA428-analog-3 | Phenyl to Pyridyl | -0.5 | -0.3 |

| BEA428-analog-4 | Amide to Ester | +2.1 | +1.8 |

This table is for illustrative purposes. ΔΔG represents the change in binding free energy relative to the parent compound, this compound. A negative value indicates improved binding affinity.

These calculations provide a quantitative energetic landscape of binding, allowing researchers to prioritize the synthesis of compounds that are predicted to have the most favorable binding energies, thereby accelerating the drug discovery process. nih.gov

Mechanisms of Resistance to Hiv 1 Protease Inhibitors: Implications for Inhibitor Bea428 Research

Overview of Viral Adaptation Mechanisms to Protease Inhibition

The primary mechanism by which HIV-1 adapts to protease inhibition is through the selection of mutations in the protease gene. The virus's reverse transcriptase enzyme lacks a proofreading function, leading to a high rate of spontaneous mutations. tandfonline.com When a patient is undergoing treatment with a protease inhibitor, viral variants with mutations that reduce the inhibitor's binding affinity while still allowing the protease to process its natural substrates have a survival advantage and are selectively propagated. tandfonline.complos.org

This adaptation is often a stepwise process. plos.org Initial or "primary" mutations typically occur in or near the active site of the protease, directly interfering with the binding of the inhibitor. nih.gov However, these primary mutations can also come at a cost to the virus, often reducing the catalytic efficiency of the protease and, consequently, the virus's replicative capacity or "fitness". nih.gov

To counteract this loss of fitness, the virus subsequently acquires "secondary" or "compensatory" mutations. nih.gov These mutations are often located at sites distal to the active site and can help to restore the protease's enzymatic function without directly affecting inhibitor binding. plos.org They can achieve this by altering the conformation of the enzyme to better accommodate the primary mutations or by enhancing the stability of the protease dimer. nih.gov Over time, the accumulation of multiple primary and secondary mutations can lead to high-level resistance to one or more protease inhibitors. tandfonline.com

Strategies for Mitigating or Overcoming Acquired Resistance in Protease Inhibitor Development

The challenge of drug resistance has spurred the development of several strategies to design more robust protease inhibitors.

One key strategy is the "backbone binding" hypothesis . This approach focuses on designing inhibitors that form strong hydrogen bonds with the backbone atoms of the protease's active site. Since the backbone conformation of the active site is crucial for the enzyme's function, mutations that would disrupt these interactions are less likely to be tolerated by the virus. Darunavir, a highly potent second-generation protease inhibitor, was designed based on this principle and has shown a high genetic barrier to resistance.

Another approach is to develop inhibitors that are larger and fit more snugly within the protease's substrate-binding pocket, mimicking the natural substrates of the enzyme. The idea is that mutations that would confer resistance to such an inhibitor would also be more likely to impair the protease's ability to bind and cleave its natural substrates, thus reducing viral fitness.

Furthermore, the development of inhibitors with novel mechanisms of action is an ongoing area of research. For instance, some inhibitors are being designed to target the dimerization of the protease, a process that is essential for its activity. By preventing the two monomers of the protease from coming together, these inhibitors can block its function before it has a chance to cleave any polyproteins.

For a novel compound like Inhibitor BEA428 , these strategies would be highly relevant. Future research on this inhibitor would likely involve:

Structural studies , such as X-ray crystallography, to understand its precise binding mode within the active site of both wild-type and mutant proteases.

In vitro resistance selection studies to identify the specific mutational pathways that lead to resistance against it.

Modification of its chemical structure to enhance interactions with the protease backbone and to better mimic the natural substrates, thereby increasing its resilience to resistance.

By employing these rational drug design strategies, it may be possible to develop future protease inhibitors, including those based on the scaffold of this compound, that are more potent and have a higher genetic barrier to the development of resistance.

Implications of Inhibitor Bea428 Research for Antiviral Drug Discovery

Contributions to the Fundamental Understanding of Retroviral Protease Biology

The study of Inhibitor BEA428 has been instrumental in elucidating the sophisticated mechanics of HIV-1 protease, a key enzyme in the viral life cycle. nih.gov Research on BEA428 and its related compounds, which feature two central hydroxyl groups mimicking the transition state of the enzyme's natural substrate, has revealed critical aspects of enzyme-inhibitor interactions. nih.gov

One of the most significant findings from the co-crystallization of BEA428 with HIV-1 protease (PDB entry 1ec2) was the observation of an asymmetric binding mode. nih.gov Although the HIV-1 protease is a C2-symmetric homodimer, the inhibitor binds in a slightly asymmetric fashion. This discovery challenged the prevailing assumption that symmetric inhibitors would bind symmetrically to symmetric targets and highlighted the inherent flexibility of the protease active site. nih.gov The protease can structurally adapt to accommodate different P2/P2' groups on the inhibitor, though these alterations are relatively conservative. nih.gov

Furthermore, the research underscored the crucial role of water molecules in mediating the binding between the inhibitor and the protease, acting as important linking elements. nih.gov This detailed structural understanding of how BEA428 and similar compounds interact with the protease active site, including the specific contacts with amino acid residues and the involvement of water molecules, has provided a more dynamic and nuanced picture of retroviral protease biology.

Advancements in Structure-Guided Antiviral Agent Design Methodologies

The research on this compound is a prime example of the power of structure-guided drug design. By obtaining high-resolution crystal structures of the HIV-1 protease in complex with BEA428 and its analogues, researchers were able to visualize the atomic-level interactions that govern binding affinity and specificity. nih.gov This structural information was pivotal in understanding the structure-activity relationships (SAR) within this class of inhibitors.

The study systematically explored the effects of modifying the P1, P2, and P3 groups of the inhibitors. nih.gov This allowed for a rational optimization of the inhibitor's structure to enhance its binding potency. The research demonstrated that by extending the P1/P1' groups or by elongating the compound with P3/P3' groups, the binding capacity of the S3/S3' sites of the protease could be effectively exploited. nih.gov

This iterative process of designing, synthesizing, and structurally characterizing a series of related inhibitors, including BEA428, BEA388, and BEA425, led to the development of compounds with exceptionally high potency, with Ki values in the 100 picomolar range. nih.gov This success has reinforced the utility of structure-based methods in medicinal chemistry and has provided a valuable template for the design of future antiviral agents.

Below is a data table summarizing the research findings for this compound and related compounds.

| Compound | Key Structural Features | PDB Code | Reported Potency |

| This compound | C-terminally duplicated, two central hydroxyl groups, asymmetric | 1ec2 | Ki in the 100 picomolar range |

| Inhibitor BEA388 | Related asymmetric inhibitor | 1ebz | High potency |

| Inhibitor BEA425 | Related asymmetric inhibitor | 1d4i | High potency |

Future Directions in the Development of Potent and Selective HIV-1 Protease Inhibitors

The insights gained from the study of this compound and its analogues continue to inform the development of the next generation of HIV-1 protease inhibitors. The demonstration of asymmetric binding in a symmetric enzyme has opened up new avenues for inhibitor design, moving beyond the traditional focus on purely symmetric molecules.

A key future direction is the continued exploitation of the protease's structural flexibility and the role of bridging water molecules to design inhibitors with improved resistance profiles. Drug resistance remains a major challenge in HIV therapy, and understanding how inhibitors like BEA428 interact with the protease provides a roadmap for creating drugs that are less susceptible to resistance mutations.

The development of inhibitors that can effectively target the S3/S3' pockets of the protease, as demonstrated in the BEA428 study, is another promising area of research. By designing molecules that make more extensive contacts with the enzyme, it may be possible to create inhibitors with even greater potency and a higher barrier to resistance. The principles of optimizing P1-P3 groups, as established in the research on BEA428, will be a valuable guide in these future endeavors. nih.gov

Q & A

Q. How should researchers address ethical considerations in preclinical studies involving this compound?

- Methodological Answer : Follow ARRIVE 2.0 guidelines for animal studies, including randomization, blinding, and sample size calculations. For human-derived samples, obtain informed consent and IRB approval. Disclose conflicts of interest and funding sources in the manuscript’s acknowledgments. Data must be archived in FAIR-aligned repositories (e.g., ChEMBL, ClinicalTrials.gov ) .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.